Cas no 2171784-96-4 (4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one)

4-Amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one is a specialized oxazolidinone derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a unique 1,2-oxazolidin-3-one core substituted with an amino group at the 4-position and a 1-methoxypropan-2-yl moiety at the 2-position, offering distinct reactivity and functional versatility. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly those targeting microbial or enzymatic pathways. Its methoxypropyl side chain enhances solubility and stability, making it suitable for further derivatization. Researchers value this compound for its synthetic flexibility and potential utility in developing novel pharmacophores or agrochemical agents.
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one structure
2171784-96-4 structure
商品名:4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
CAS番号:2171784-96-4
MF:C7H14N2O3
メガワット:174.197661876678
CID:6148294
PubChem ID:165735382

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one 化学的及び物理的性質

名前と識別子

    • 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
    • 2171784-96-4
    • EN300-1645789
    • インチ: 1S/C7H14N2O3/c1-5(3-11-2)9-7(10)6(8)4-12-9/h5-6H,3-4,8H2,1-2H3
    • InChIKey: CTGVRZBIRICFEE-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(N1C(C)COC)=O)N

計算された属性

  • せいみつぶんしりょう: 174.10044231g/mol
  • どういたいしつりょう: 174.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 64.8Ų

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1645789-0.05g
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
0.05g
$1344.0 2023-06-04
Enamine
EN300-1645789-50mg
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
50mg
$1344.0 2023-09-22
Enamine
EN300-1645789-5000mg
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
5000mg
$4641.0 2023-09-22
Enamine
EN300-1645789-2500mg
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
2500mg
$3136.0 2023-09-22
Enamine
EN300-1645789-250mg
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
250mg
$1472.0 2023-09-22
Enamine
EN300-1645789-10.0g
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
10g
$6882.0 2023-06-04
Enamine
EN300-1645789-1000mg
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
1000mg
$1599.0 2023-09-22
Enamine
EN300-1645789-0.5g
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
0.5g
$1536.0 2023-06-04
Enamine
EN300-1645789-1.0g
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
1g
$1599.0 2023-06-04
Enamine
EN300-1645789-2.5g
4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one
2171784-96-4
2.5g
$3136.0 2023-06-04

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one 関連文献

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-oneに関する追加情報

Introduction to 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one (CAS No. 2171784-96-4)

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 2171784-96-4, belongs to the oxazolidinone class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of both amino and hydroxymethyl functional groups in its structure makes it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one consists of a five-membered ring containing an oxygen atom, with substituents that contribute to its unique chemical reactivity and biological interactions. The amino group at the 3-position and the 1-methoxypropyl group at the 2-position are key features that influence its pharmacokinetic and pharmacodynamic properties. This structural configuration allows for diverse modifications, making it an attractive scaffold for synthesizing novel therapeutic agents.

In recent years, there has been a growing interest in oxazolidinone derivatives due to their potential applications in treating various diseases, including infections, inflammation, and cancer. The 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one molecule has been studied for its antimicrobial properties, particularly against Gram-positive bacteria. Preliminary studies suggest that this compound exhibits inhibitory activity by interfering with bacterial cell wall synthesis and protein synthesis mechanisms. This makes it a valuable candidate for developing new antibiotics to combat antibiotic-resistant strains.

Moreover, the hydroxymethyl group in the structure of 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one provides a site for further functionalization, enabling the attachment of other pharmacophores to enhance its biological activity. Researchers have explored derivatives of this compound that exhibit enhanced efficacy in preclinical models. For instance, modifications at the 5-position of the oxazolidinone ring have led to compounds with improved solubility and bioavailability, which are crucial factors for drug formulation.

The synthesis of 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically starts with the condensation of a suitable β-keto ester with an amine derivative under acidic or basic catalysis. Subsequent functional group transformations, such as methylation and hydroxylation, are performed to introduce the desired substituents. Advanced synthetic techniques like transition metal-catalyzed cross-coupling reactions have also been employed to achieve more complex structural modifications.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one derivatives. Molecular docking studies have been conducted to predict binding interactions between this compound and target enzymes or receptors involved in disease pathways. These virtual screening approaches have helped identify lead compounds that can be further refined through experimental synthesis and biological testing. Such integrative computational-experimental strategies are becoming increasingly prevalent in modern drug discovery pipelines.

The pharmacological profile of 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one has been evaluated in various in vitro and in vivo models. In cell-based assays, this compound has demonstrated potential anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Additionally, animal studies have shown promising results regarding its ability to reduce inflammation-induced tissue damage without significant side effects. These findings support its further development as a therapeutic agent for inflammatory disorders.

Another area of interest is the application of 4-amino-2-(1-methoxypropan-2-y l)-1,2 oxazolidin -3 -one in cancer research. Preliminary data suggest that this molecule can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The unique structural features of this compound allow it to interact with both intracellular targets and extracellular matrices, making it a multifaceted tool for cancer therapy. Further investigation is warranted to explore its potential as an anticancer drug or as part of combination therapy regimens.

The industrial significance of 4-amino - 21 71784 -96 - 4 lies in its role as a key intermediate in synthesizing more complex pharmaceuticals. Its versatility as a building block enables the production of a wide range of derivatives with tailored biological activities. Pharmaceutical companies are increasingly investing in optimizing synthetic routes to produce this compound on an industrial scale while maintaining high quality standards. This underscores its importance not only as a research chemical but also as a potential commercial product.

In conclusion, 2171784 -96 - 4 represents a fascinating compound with diverse applications in pharmaceutical research and drug development . Its unique structural features , coupled with promising biological activities , make it an attractive candidate for further exploration . As our understanding of molecular interactions continues to evolve , so too will our ability to harness the therapeutic potential of such compounds . Future studies should focus on elucidating detailed mechanisms of action , optimizing synthetic methodologies , and conducting rigorous clinical trials to bring this promising molecule closer to clinical application .

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